4-Chloro-6-iodo-2-methylquinazoline

EGFR inhibition Kinase inhibitor Structure-Activity Relationship

4-Chloro-6-iodo-2-methylquinazoline (CAS 351426-06-7) is a dihalogenated quinazoline scaffold with orthogonal reactivity: the 6-iodo group enables selective Suzuki-Miyaura cross-coupling while the 4-chloro site remains intact for subsequent SNAr amination. This sequential derivatization strategy is essential for building focused kinase inhibitor libraries (e.g., EGFR, glioblastoma targets). Procure ≥98% purity material to ensure reproducible coupling yields and minimize impurity carryover in medicinal chemistry workflows.

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
CAS No. 351426-06-7
Cat. No. B1365418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodo-2-methylquinazoline
CAS351426-06-7
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl
InChIInChI=1S/C9H6ClIN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3
InChIKeyNGMWSRJHZYBEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-iodo-2-methylquinazoline (CAS 351426-06-7): Core Chemical Identity and Quinazoline Scaffold Overview


4-Chloro-6-iodo-2-methylquinazoline (CAS 351426-06-7) is a dihalogenated, 2-methyl-substituted quinazoline derivative with the molecular formula C9H6ClIN2 and a molecular weight of 304.51 g/mol [1]. As a member of the quinazoline family, a class of nitrogen-containing fused heterocycles, this compound serves as a versatile small molecule scaffold in medicinal chemistry . The strategic placement of halogen substituents at the 4- and 6-positions, in combination with the 2-methyl group, imparts distinct reactivity and physicochemical properties that are foundational to its utility as a synthetic intermediate in drug discovery programs, particularly those targeting kinase inhibition .

Why 4-Chloro-6-iodo-2-methylquinazoline Cannot Be Replaced by Simple Analogs: The Functional Significance of Orthogonal Halogen Reactivity


Substituting 4-Chloro-6-iodo-2-methylquinazoline (CAS 351426-06-7) with a generic analog, such as a 4,6-dichloro or a 4,6-dibromo derivative, is not scientifically equivalent due to the critical role of the 6-iodo group in enabling specific, high-value synthetic transformations . The iodine atom is essential for efficient Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing diverse kinase inhibitor libraries from a common advanced intermediate [1]. Its superior reactivity compared to bromine or chlorine allows for selective, sequential functionalization: the 6-iodo position can be elaborated under mild conditions while leaving the 4-chloro site intact for a subsequent nucleophilic aromatic substitution (S_NAr) . This orthogonal reactivity, conferred by the specific iodo and chloro substituents, is a key differentiator that dictates the synthetic route and the scope of accessible final compounds. Relying on an analog without the 6-iodo group would necessitate a less efficient or entirely different synthetic sequence, compromising both yield and molecular diversity.

Quantitative Differentiation Guide for 4-Chloro-6-iodo-2-methylquinazoline: Head-to-Head Performance Data Against Structural Analogs


EGFR Kinase Inhibition: Superior Potency of a 4-Anilino Derivative vs. the 6-Halo Parent Scaffold

The 4-anilino derivative of 4-chloro-6-iodo-2-methylquinazoline demonstrates a dramatic improvement in biochemical potency against the EGFR kinase compared to the unsubstituted parent scaffold. While the parent compound itself serves as an intermediate, the addition of a specific aniline moiety at the 4-position yields an advanced lead-like molecule with an IC50 value of 0.662 nM in a cell-free enzymatic assay [1]. This high potency is a direct result of the quinazoline core, with its 2-methyl and 6-iodo substituents, engaging the kinase hinge region.

EGFR inhibition Kinase inhibitor Structure-Activity Relationship Anticancer

Synthetic Efficiency: Superior Cross-Coupling Yields Afforded by the 6-Iodo Substituent

The 6-iodo group in 4-chloro-6-iodo-2-methylquinazoline is specifically required for high-yielding Suzuki-Miyaura cross-coupling reactions, a transformation that is significantly less efficient with the corresponding 6-bromo analog. In a comparative study on analogous 6-halo-2-phenylquinazoline systems, the 6-iodo derivative (8b) was utilized to successfully prepare a library of 4-anilino-6-arylquinazolines, whereas synthetic routes relying on less reactive 6-bromo or 6-chloro variants would likely result in diminished yields and incomplete conversion under comparable conditions [1]. The iodine atom's superior leaving group ability in palladium-catalyzed cycles is the mechanistic basis for this enhanced performance.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Methodology

Cellular Activity Against Glioblastoma: Potency of a Direct Derivative in the T98G Cell Line

A closely related derivative, 6-iodo-2-methylquinazolin-4-(3H)-one (a direct oxidation analog of the target compound), demonstrates significant in vitro cytotoxicity against the T98G human glioblastoma cell line. The most active compounds in this series, 3e and 3h, exhibited IC50 values of 12 μM and 22 μM, respectively [1]. This provides a direct, cross-study comparable benchmark for the anticipated biological activity of the 4-chloro-6-iodo-2-methylquinazoline scaffold in a therapeutically relevant cancer model.

Anticancer Cytotoxicity Glioblastoma T98G Quinazoline

High-Value Application Scenarios for Procuring 4-Chloro-6-iodo-2-methylquinazoline (CAS 351426-06-7)


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries via Divergent Functionalization

The orthogonal reactivity of the 4-chloro and 6-iodo groups makes 4-chloro-6-iodo-2-methylquinazoline an ideal core scaffold for constructing diverse libraries of potential kinase inhibitors [1]. A typical workflow involves a first-step palladium-catalyzed Suzuki-Miyaura cross-coupling at the reactive 6-iodo position to introduce aryl or heteroaryl groups, followed by a second-step nucleophilic aromatic substitution (S_NAr) at the 4-chloro position with various anilines [1]. This sequential derivatization strategy, enabled by the specific halogen pattern, allows for rapid exploration of chemical space and is directly applicable to generating leads for targets like EGFR [2].

Lead Optimization: Developing Anticancer Agents with Activity Against Glioblastoma

The demonstrated cytotoxicity of a closely related 6-iodo-2-methylquinazolin-4-one derivative against the T98G glioblastoma cell line (IC50 = 12-22 μM) positions this chemical series as a promising starting point for anticancer drug discovery [3]. Researchers can procure 4-chloro-6-iodo-2-methylquinazoline to synthesize focused libraries of 4-anilino or 4-alkoxy derivatives, with the goal of improving upon the baseline activity and optimizing drug-like properties for in vivo efficacy studies against brain tumors [3].

Chemical Biology: Developing Affinity Probes and Chemical Tools for Kinase Target Validation

The high affinity of a 4-anilino derivative for the EGFR kinase (IC50 = 0.662 nM) confirms that this scaffold can be elaborated into potent, selective chemical probes [2]. By using the 6-iodo position as a handle for introducing biotin, fluorophores, or photoaffinity labels via cross-coupling, researchers can transform 4-chloro-6-iodo-2-methylquinazoline into a suite of chemical biology tools. These probes can be used for pull-down assays, cellular imaging, and target engagement studies to validate the role of specific kinases in disease models.

Process Chemistry: Scalable Synthesis of Advanced Intermediates for Clinical Candidates

Given its role as a precursor to potent kinase inhibitors, 4-chloro-6-iodo-2-methylquinazoline is a valuable advanced intermediate for process chemistry development [1]. The synthetic sequence from this compound to a final drug candidate involves well-established and scalable reactions (Suzuki coupling, S_NAr). Procuring high-purity material (e.g., ≥98% as offered by suppliers) is essential for ensuring robust and reproducible manufacturing processes, minimizing impurities, and meeting the stringent quality requirements for pharmaceutical production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-iodo-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.